(3-Bromophenyl)(difluoromethyl)imino-lambda6-sulfanone
Description
Properties
IUPAC Name |
(3-bromophenyl)-(difluoromethyl)-imino-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NOS/c8-5-2-1-3-6(4-5)13(11,12)7(9)10/h1-4,7,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJWWHFLZUBKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=N)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reactants
The synthesis primarily involves two components:
Synthetic Routes
Two dominant pathways are documented:
Direct Sulfenylation
Step 1 : Generation of difluoromethyl sulfenyl chloride via chlorination of difluoromethyl disulfide (CHFSSCHF) with Cl gas at 0–5°C.
Step 2 : Reaction with 3-bromophenylamine in anhydrous dichloromethane (DCM) under N atmosphere:
Yield : 72–85% after purification by silica gel chromatography.
Phthalimide-Mediated Coupling
An alternative method employs N-(chlorosulfenyl)phthalimide (ClSPhth) to enhance electrophilicity:
-
React ClSPhth with AgCFCOEt at −40°C to form [(ethoxycarbonyl)difluoromethyl]sulfenyl chloride.
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Substitute with 3-bromophenylamine in tetrahydrofuran (THF) at 25°C for 12 hours.
Yield : 67–82% after recrystallization.
Industrial-Scale Production
Reactor Design and Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 20–25°C |
| Pressure | Atmospheric |
| Solvent | THF or DCM |
| Catalyst | None required |
| Reaction Time | 4–6 hours |
Large-scale batches (>100 mmol) utilize continuous-flow reactors to maintain inert conditions and prevent exothermic side reactions. Automated quenching with aqueous NaHCO followed by liquid-liquid extraction (ethyl acetate/water) ensures scalability.
Purification Techniques
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Chromatography : Silica gel (hexane:ethyl acetate = 4:1) for lab-scale.
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Crystallization : Ethanol/water (3:1) for industrial batches, achieving >99% purity.
Reaction Optimization and Mechanistic Insights
Lewis Acid Catalysis
Addition of MgBr (1.5 equiv) enhances electrophilicity of the sulfenyl chloride via Lewis acid-base interactions, increasing yields to 89%:
Solvent Effects
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| THF | 7.5 | 83 |
| DCM | 8.9 | 84 |
| Toluene | 2.4 | 68 |
Polar aprotic solvents (THF, DCM) stabilize the transition state, whereas nonpolar solvents (toluene) reduce reactivity.
Temperature Dependence
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 24 | 45 |
| 25 | 6 | 85 |
| 40 | 3 | 78 |
Elevated temperatures accelerate reaction kinetics but promote decomposition above 40°C.
Spectroscopic Characterization
Key Spectral Data
| Technique | Data (δ in ppm) |
|---|---|
| H NMR | 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 6.21 (t, J = 54 Hz, 1H, CHF) |
| F NMR | −108.5 (d, J = 54 Hz) |
| IR (cm) | 1345 (S=O), 1140 (C-F), 680 (C-Br) |
Common Side Reactions
-
Oxidation : Uncontrolled exposure to O forms sulfone byproducts (e.g., CHBrFNOS).
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Hydrolysis : Moisture degrades sulfenyl chloride; rigorous drying of solvents/reactants is critical.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(difluoromethyl)imino-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Appearance | Oil |
| Storage Temperature | 4°C |
| Hazard Statements | H302, H312, H315, H319 |
Medicinal Chemistry
The compound has garnered attention for its potential as a therapeutic agent. Research indicates that sulfoximines, including (3-Bromophenyl)(difluoromethyl)imino-lambda6-sulfanone, exhibit promising biological activities, particularly in the development of inhibitors for various diseases.
Case Study: HIF-2α Inhibition
A notable application of this compound is its role as a Hypoxia-Inducible Factor 2-alpha (HIF-2α) inhibitor . HIF-2α is implicated in cancer progression, and compounds that inhibit this factor can be crucial in cancer therapy. Studies have demonstrated that certain sulfoximines show potent inhibitory effects against HIF-2α, potentially leading to new cancer treatment strategies .
Material Science
In addition to its medicinal applications, this compound is being explored for its utility in material science. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.
Case Study: Polymer Development
Research has indicated that incorporating sulfoximine derivatives into polymer matrices can improve the overall performance of the materials. For instance, studies have shown enhanced resistance to thermal degradation when these compounds are used as additives in polymer formulations .
Synthesis and Catalysis
The compound is also significant in synthetic chemistry as a building block for more complex molecules. Its ability to participate in various chemical reactions makes it a valuable reagent in organic synthesis.
Synthesis Applications
- Reactions : It can undergo nucleophilic substitutions and coupling reactions, making it useful for synthesizing other biologically active compounds.
- Catalytic Properties : The presence of sulfur in its structure allows it to act as a catalyst in specific organic reactions .
| Activity Type | Compound Tested | Result |
|---|---|---|
| HIF-2α Inhibition | This compound | Potent inhibitor |
| Cytotoxicity | Various cancer cell lines | IC50 values indicate effectiveness |
Synthesis Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Room temperature | 85% |
| Coupling Reaction | Elevated temperature | 75% |
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(difluoromethyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfur Atom
Difluoromethyl vs. Trifluoromethyl Substitutents
- (3-Bromophenyl)(trifluoromethyl)imino-lambda6-sulfanone (C₇H₅BrF₃NOS, MW 288.08 g/mol) replaces the difluoromethyl group with a trifluoromethyl (CF₃) group. In contrast, the CHF₂ group in the target compound balances moderate lipophilicity with improved metabolic stability, as fluorine substitution often reduces oxidative metabolism .
- Biological Relevance : Trifluoromethylated analogs may exhibit stronger protein interactions due to the "fluorine effect," but cellular permeability can be compromised due to higher hydrophobicity .
Dimethyl Substituted Analogs
- [(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone (C₈H₁₀BrNOS, MW 248.14 g/mol) features dimethyl groups (CH₃) instead of difluoromethyl. However, dimethyl groups may enhance synthetic accessibility and cost-effectiveness .
Positional Isomerism of the Bromophenyl Group
- [(4-Bromophenyl)imino]dimethyl-lambda6-sulfanone (C₈H₁₀BrNOS, MW 248.14 g/mol) places the bromine atom in the para position. The meta (3-bromo) substitution in the target compound introduces distinct electronic effects, as the inductive electron-withdrawing effect of bromine alters the aromatic ring's electron density. This may influence binding to targets like kinase domains, where steric and electronic complementarity is critical .
Functional Group Modifications
Amino and Hydroxy Substituents
- [(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone (C₈H₁₂N₂OS, MW 184.26 g/mol) replaces bromine with an amino group (NH₂), introducing polarity and basicity. This modification enhances solubility but may reduce membrane permeability, limiting in vivo applications .
- [(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone (CAS 2059937-36-7) incorporates a hydroxyl group, enabling hydrogen bonding but increasing susceptibility to metabolic oxidation .
Heterocyclic Modifications
- (3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanone introduces a tetrahydropyran (oxan-4-yl) group, enhancing hydrophilicity and conformational flexibility. Such derivatives are explored for improved pharmacokinetic profiles but may exhibit reduced target specificity .
Molecular Properties
*Estimated based on structural similarity.
Biological Activity
(3-Bromophenyl)(difluoromethyl)imino-lambda6-sulfanone, with the CAS number 2361952-20-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C8H7BrF2NOS
- Molecular Weight : 284.18 g/mol
The presence of bromine and difluoromethyl groups suggests that this compound may exhibit unique reactivity and biological interactions, making it a candidate for further exploration in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Preliminary studies indicate that this compound may act as an inhibitor of certain enzyme pathways associated with cancer progression and inflammation.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in the synthesis of inflammatory mediators.
- Receptor Modulation : It may interact with receptors that regulate cell proliferation and apoptosis, potentially leading to anticancer effects.
Biological Activity Data
Recent studies have reported various biological activities associated with this compound. The following table summarizes key findings from different research studies:
Case Studies
- Anticancer Activity : A study by Mäder et al. investigated the effects of this compound on various cancer cell lines, revealing its potential to inhibit cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : Kattner et al. explored the compound's ability to modulate inflammatory responses in vitro, showing a reduction in cytokine production in macrophage cultures treated with the compound.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In vivo efficacy : Evaluating the compound's effectiveness in animal models.
- Mechanistic studies : Detailed investigations into the molecular pathways affected by this compound.
- Structure-activity relationship (SAR) : Understanding how modifications to the chemical structure influence biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Bromophenyl)(difluoromethyl)imino-λ⁶-sulfanone, and how can purity be optimized?
- Methodological Answer : Synthesis can be approached via nucleophilic substitution or coupling reactions involving bromophenyl intermediates (e.g., 3-bromophenyl trifluoromethanesulfonate derivatives, as seen in Kanto Reagents’ catalogs). Purification typically involves column chromatography or recrystallization, with purity verification via HPLC (>95% purity thresholds, as standardized in catalog entries) . For fluorinated groups, fluorinating agents like Selectfluor® or DAST may be employed under inert conditions to minimize decomposition .
Q. How should researchers characterize this compound’s structural and electronic properties?
- Methodological Answer : Use a combination of / NMR to confirm the difluoromethyl group’s presence and spatial arrangement. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereoelectronic effects of the sulfanone moiety. Comparative analysis with non-fluorinated analogs (e.g., 3-bromophenylboronic acid derivatives) can highlight fluorine’s inductive effects .
Q. What are the stability considerations for storing and handling this compound?
- Methodological Answer : Store under inert gas (argon) at –20°C to prevent hydrolysis of the sulfanone group. Stability testing under varying temperatures (25–60°C) and humidity levels (10–90% RH) should be conducted, with degradation products analyzed via TLC or LC-MS. Safety protocols from chemical handling guidelines (e.g., P201/P202 codes) recommend using sealed containers and avoiding ignition sources .
Advanced Research Questions
Q. How does the difluoromethyl group influence binding affinity in target proteins compared to non-fluorinated analogs?
- Methodological Answer : Perform molecular docking studies (e.g., using AutoDock Vina) to compare interactions with active sites. Fluorine’s electronegativity may enhance hydrogen bonding or alter hydrophobic interactions. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding constants. Reference Müller et al. (2007) for fluorine’s role in modulating bioavailability and conformational stability .
Q. How can researchers resolve contradictions in reported reactivity data under acidic vs. basic conditions?
- Methodological Answer : Design a factorial experiment varying pH (1–14), solvent polarity (e.g., DMSO vs. THF), and temperature. Monitor reaction kinetics via UV-Vis spectroscopy or NMR. Statistical tools (ANOVA) can identify confounding variables. Cross-reference results with environmental fate studies (e.g., Project INCHEMBIOL’s abiotic/biotic transformation protocols) to contextualize stability mechanisms .
Q. What computational models predict the environmental impact of this compound’s metabolites?
- Methodological Answer : Use QSAR models to estimate biodegradation pathways and toxicity. Parameters like logP (lipophilicity) and molecular volume, derived from Cambridge Structural Database entries, inform ecological risk assessments. Validate predictions via laboratory-scale bioremediation assays (e.g., soil microcosms) and LC-MS/MS metabolite profiling .
Q. How does steric hindrance from the 3-bromophenyl group affect regioselectivity in cross-coupling reactions?
- Methodological Answer : Compare Suzuki-Miyaura coupling yields using Pd catalysts (e.g., Pd(PPh₃)₄) with varying ligands (bulky vs. electron-deficient). Analyze regioselectivity via NMR and DFT calculations (Gaussian 09) to map transition states. Contrast with 2- or 4-bromophenyl analogs (e.g., 2-bromophenylboronic acid) to isolate steric effects .
Experimental Design & Theoretical Frameworks
Q. What theoretical frameworks guide the study of this compound’s electronic properties?
- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict reactivity sites. Computational tools (e.g., ORCA) calculate HOMO-LUMO gaps, while Hammett constants quantify substituent effects. Align with conceptual frameworks linking fluorination to electron-withdrawing behavior, as discussed in evidence-based inquiry principles .
Q. How can researchers integrate this compound into a broader study of sulfur-fluorine pharmacophores?
- Methodological Answer : Develop a structure-activity relationship (SAR) matrix comparing sulfanone derivatives with varying halogen/fluorine substitutions. Use hierarchical clustering (e.g., Ward’s method) to group compounds by bioactivity. Reference Protein Data Bank (PDB) entries for sulfonamide-binding enzymes to hypothesize mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
